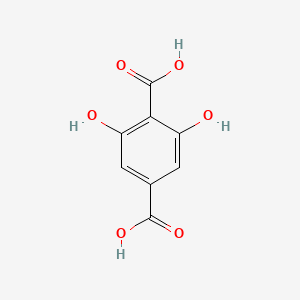

2,6-dihydroxyterephthalic Acid

Beschreibung

BenchChem offers high-quality 2,6-dihydroxyterephthalic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dihydroxyterephthalic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dihydroxyterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIWBQWSPPNHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267138 | |

| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69660-39-5 | |

| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69660-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxy-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dihydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxyterephthalic acid, a lesser-known isomer of the widely studied 2,5-dihydroxyterephthalic acid, presents a unique molecular architecture with potential applications in polymer science and materials chemistry. This guide provides a comprehensive overview of the available technical information on its chemical properties, synthesis, and characterization. Due to the limited volume of published experimental data directly pertaining to the monomer, this document synthesizes information from related polymeric studies and theoretical predictions to offer a holistic understanding of this compound.

Introduction

2,6-Dihydroxyterephthalic acid (2,6-DHTA) is an aromatic dicarboxylic acid with the chemical formula C₈H₆O₆. Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two hydroxyl groups at positions 2 and 6. This specific substitution pattern distinguishes it from its more common isomer, 2,5-dihydroxyterephthalic acid, and imparts distinct chemical and physical properties. While research on 2,6-DHTA is not as extensive as its 2,5-counterpart, its potential as a monomer for high-performance polymers and as a building block in coordination chemistry warrants a detailed examination of its characteristics.

This technical guide aims to consolidate the existing knowledge on 2,6-DHTA, providing researchers and professionals with a foundational understanding of its synthesis, and known and predicted chemical properties.

Synthesis of 2,6-Dihydroxyterephthalic Acid

The synthesis of 2,6-dihydroxyterephthalic acid can be achieved through a multi-step process, as illustrated in the literature. A key synthetic route involves the protection of the hydroxyl groups of a suitable precursor, followed by carboxylation and subsequent deprotection.

Synthesis Protocol

The following protocol outlines a general synthesis approach based on available information.

Step 1: Starting Material

The synthesis typically begins with a commercially available or readily synthesized di-substituted benzene derivative.

Step 2: Reaction Cascade

A series of reactions, which may include protection of functional groups, metallation, carboxylation, and deprotection, are carried out to introduce the carboxylic acid groups at the desired positions. A visual representation of a reported synthesis is provided below.

Whitepaper: Structural Realities and Precision Carboxylation in the Synthesis of Dihydroxyterephthalic Acids

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Core Focus: Mechanistic causality, structural correction, and the self-validating synthesis of 2,5-dihydroxyterephthalic acid (2,5-DHTA) from hydroquinone.

The Structural Paradox: 2,6- vs. 2,5-Isomer Regioselectivity

In advanced organic synthesis and materials science—particularly in the development of Metal-Organic Frameworks (MOFs) like MOF-74—the carboxylation of phenolic substrates is a foundational reaction. However, a common structural misconception exists regarding the synthesis of 2,6-dihydroxyterephthalic acid (2,6-DHTA) directly from hydroquinone.

As a Senior Application Scientist, it is critical to establish mechanistic reality before executing a protocol: hydroquinone cannot directly yield 2,6-dihydroxyterephthalic acid via standard dicarboxylation.

Hydroquinone (1,4-dihydroxybenzene) possesses hydroxyl groups in a para configuration. The electron-donating nature of these hydroxyl groups strongly activates the ring for electrophilic aromatic substitution (such as the [1]) at their respective ortho positions. Due to symmetrical steric and electronic directing effects, the incoming carboxyl groups are directed to the 2 and 5 positions. Consequently, the dicarboxylation of hydroquinone exclusively yields 2,5-dihydroxyterephthalic acid (2,5-DHTA) [2].

If one were to theoretically force carboxylation at the 2 and 6 positions of hydroquinone, the resulting skeletal structure would be 2,5-dihydroxyisophthalic acid, not a terephthalic acid derivative. True 2,6-DHTA features hydroxyl groups in a meta relationship, requiring a resorcinol (1,3-dihydroxybenzene) backbone or complex electrochemical conversion from lignin derivatives[3].

Fig 1. Regioselectivity map demonstrating why hydroquinone yields 2,5-DHTA, not 2,6-DHTA.

To maintain scientific integrity, the remainder of this technical guide will detail the authoritative, high-yield synthesis of the industrially relevant 2,5-DHTA from hydroquinone.

Quantitative Reaction Dynamics

Historically, the Kolbe-Schmitt reaction required dangerous high-pressure autoclaves (up to 115 bar) to force CO₂ into the phenolate matrix[4]. Modern optimization utilizes potassium formate as a molten salt solvent. Potassium formate melts at ~167 °C, creating a highly polar, homogeneous liquid phase that stabilizes the transition state of the carboxylation. This causality allows the reaction to proceed at near-atmospheric pressure (1 bar) while achieving superior yields[5].

Table 1: Comparative Synthetic Conditions for Hydroquinone Carboxylation

| Precursor | Reagents | Solvent / Medium | Temp (°C) | Pressure (bar) | Yield (%) |

| Hydroquinone | KOH, CO₂ | n-octane | 220 | 11.5 | 76.5 |

| Hydroquinone | KOH, CO₂ | Solid-State (None) | 210 | 50.0 | < 40.0 |

| Hydroquinone | K₂CO₃, CO₂ | Potassium Formate (Molten) | 200 | 1.0 | 83.0 |

Data synthesized from established patent literature and materials science protocols [[4]]([Link]), .

Self-Validating Experimental Protocol: Molten Salt Synthesis of 2,5-DHTA

This protocol is engineered as a self-validating system . At critical junctions, observable physical changes dictate whether the reaction is proceeding correctly, preventing the waste of downstream resources.

Fig 2. Self-validating molten salt workflow for the synthesis of 2,5-DHTA.

Phase 1: Preparation & Inertion

-

Homogenization: In a glass reactor equipped with a mechanical stirrer and thermocouple, combine 25.0 g (0.227 mol) of hydroquinone, 39.5 g (0.286 mol) of anhydrous K₂CO₃, and 50.0 g of potassium formate.

-

Causality: K₂CO₃ deprotonates the hydroquinone to form the reactive dipotassium phenolate.

-

-

Atmospheric Purging: Seal the reactor and perform three cycles of vacuum evacuation followed by backfilling with dry CO₂ gas.

-

Self-Validation: Failure to completely remove oxygen will result in the immediate oxidation of hydroquinone to benzoquinone upon heating, turning the mixture irreversibly black.

-

Phase 2: Molten Phase Carboxylation

-

Heating: Heat the reactor to 200 °C under a continuous 1 bar flow of CO₂.

-

Observation: At ~167 °C, the potassium formate will melt, transitioning the powdery mixture into a stirrable, doughy, pale-red suspension[5].

-

-

Reaction: Maintain stirring at 200 °C for 5.5 hours.

Phase 3: Quenching & Isolation

-

Dissolution: Cool the reactor to 90 °C. Quench the reaction by adding 1.0 L of boiling deionized water containing 0.5% (w/v) Sodium Sulfite (Na₂SO₃).

-

Causality: Na₂SO₃ acts as a sacrificial antioxidant. The highly electron-rich 2,5-DHTA core is extremely sensitive to oxidation in basic aqueous solutions.

-

-

Precipitation: Slowly add concentrated Hydrochloric Acid (HCl, 37%) under vigorous stirring until the solution reaches pH < 2.

-

Self-Validation: A dense, pale-yellow to off-white precipitate will immediately form. If the precipitate is dark brown, the antioxidant quench failed or the inertion step was compromised.

-

-

Filtration: Filter the product under vacuum, wash with 3 x 100 mL of ice-cold deionized water to remove residual potassium chloride and formate, and dry under vacuum at 50 °C for 12 hours.

Quality Control & Spectroscopic Validation

To ensure the synthesized 2,5-DHTA meets the rigorous purity standards required for MOF ligand coordination or pharmaceutical intermediate usage, perform the following analytical validations:

-

Yield Verification: The expected isolated yield is ~80-83% (approx. 36-38 g). Yields below 60% indicate incomplete melting of the formate salt or insufficient CO₂ diffusion.

-

¹H-NMR (DMSO-d₆, 400 MHz): The spectrum must exhibit a highly symmetrical profile. Look for a distinct singlet at δ ~7.20 ppm integrating to 2 protons (the aromatic protons at C3 and C6). The absence of multiplet splitting confirms complete dicarboxylation at the 2 and 5 positions[4].

-

FT-IR Spectroscopy: A broad, intense band spanning 3400–2500 cm⁻¹ confirms the presence of strongly hydrogen-bonded carboxylic acid and phenolic -OH groups. A sharp peak at ~1650 cm⁻¹ indicates the C=O stretch, shifted lower than typical benzoic acids due to intramolecular hydrogen bonding between the ortho -OH and -COOH groups[6].

References

-

A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid Journal of Materials Chemistry A[Link]

-

Synthesis and characterization of 2,5-dihydroxyterephthalic acid ResearchGate[Link]

- US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid Google P

- US6040478A - Process for dicarboxylating dihydric phenols Google P

-

Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers ACS Sustainable Chemistry & Engineering[Link]

Sources

- 1. US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 2. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. US6040478A - Process for dicarboxylating dihydric phenols - Google Patents [patents.google.com]

- 6. CAS 610-92-4: 2,5-Dihydroxyterephthalic acid | CymitQuimica [cymitquimica.com]

spectroscopic data for 2,6-dihydroxyterephthalic acid (NMR, IR, UV-Vis)

[1][2][3]

Executive Summary

Compound: 2,6-Dihydroxyterephthalic acid (2,6-DHTA) IUPAC: 2,6-dihydroxybenzene-1,4-dicarboxylic acid CAS: 69660-39-5 (Distinct from 2,5-isomer: 610-92-4) Core Scaffold: Resorcinol (1,3-dihydroxybenzene) derivative. Primary Applications: Rigid-rod polymer synthesis (PPTA/PBO analogs), specialized MOF linkers.

This guide details the NMR, IR, and UV-Vis fingerprints required to validate the identity of 2,6-DHTA and differentiate it from its structural isomers.

Part 1: Structural Analysis & Solvent Considerations

The Isomer Distinction (Critical)

Before interpreting spectra, one must confirm the target isomer. The symmetry elements dictate the NMR signal count.

| Feature | 2,6-DHTA (Target) | 2,5-DHTA (Common Impurity/Isomer) |

| Structure | Resorcinol Core (1,3-OH) | Hydroquinone Core (1,4-OH) |

| Symmetry | ||

| H-Bonding | Strong intramolecular H-bond at C1-COOH (flanked by two OH). | Intramolecular H-bond at both C1 and C4. |

| Key Difference | C1 and C4 carboxyls are chemically non-equivalent. | C1 and C4 carboxyls are equivalent. |

Solvent Selection[3][4]

-

DMSO-d6 (Recommended): The only viable solvent for full characterization. DHTA is insoluble in

and non-polar solvents due to strong intermolecular hydrogen bonding and -

Artifacts: Expect a water peak at ~3.33 ppm and DMSO quintet at ~2.50 ppm. Carboxylic protons often broaden or disappear due to exchange with adventitious water in DMSO.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

1H NMR Spectroscopy (400 MHz, DMSO-d6)

The proton spectrum of 2,6-DHTA is deceptively simple due to symmetry, appearing as a set of singlets.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.00 – 14.00 | Broad Singlet | 2H | -COOH | Highly variable. Often broadened into the baseline due to exchange. |

| 10.00 – 11.50 | Broad Singlet | 2H | -OH | Phenolic protons. Downfield shift indicates intramolecular H-bonding to the ortho-carbonyl. |

| 7.20 – 7.50 | Singlet | 2H | Ar-H (C3, C5) | The aromatic protons are equivalent (symmetry). Note: 2,5-DHTA also shows a singlet here (~7.34 ppm). 1H NMR alone is insufficient for isomer differentiation. |

13C NMR Spectroscopy (100 MHz, DMSO-d6)

Carbon NMR is the definitive method for distinguishing 2,6-DHTA from 2,5-DHTA.

-

2,6-DHTA Signature: You will observe two distinct carbonyl signals because the C1-COOH (flanked by two OH groups) is in a different electronic environment than the C4-COOH (flanked by two protons).

-

2,5-DHTA Signature: You will observe one carbonyl signal (~171 ppm) because the molecule has an inversion center making C1 and C4 equivalent.

Predicted 13C Shifts for 2,6-DHTA:

-

172.0 - 174.0 ppm: C4-COOH (Less sterically hindered).

-

168.0 - 170.0 ppm: C1-COOH (Shielded/affected by double ortho-OH H-bonding).

-

160.0 - 162.0 ppm: C-OH (C2, C6).

-

130.0 - 135.0 ppm: C-COOH (Quaternary C1, C4).

-

105.0 - 110.0 ppm: Ar-C-H (C3, C5 - Resorcinol ring protons are typically upfield).

Spectroscopic Validation Workflow (Graphviz)

Figure 1: Decision tree for distinguishing 2,6-DHTA from its isomers using NMR.

Part 3: Vibrational Spectroscopy (FT-IR)

FT-IR provides confirmation of the "salicylate-type" coordination (ortho-hydroxyl carboxylate).

| Wavenumber ( | Assignment | Description |

| 3300 – 2500 | Broad, intense band. The "carboxylic acid dimer" shape is distorted by the phenolic OH overlap. The broadness confirms strong H-bonding. | |

| 1680 – 1650 | Carbonyl Stretch. Often shifted to lower wavenumbers (compared to benzoic acid's 1690-1710) due to intramolecular H-bonding with the ortho-OH. | |

| 1590 – 1610 | Aromatic ring breathing modes. | |

| 1450, 1250 | Phenolic C-O stretch and in-plane bending. | |

| 800 – 900 | Out-of-plane bending. 1,2,3,5-tetrasubstituted rings (like 2,6-DHTA) have specific fingerprints here, distinct from the 1,2,4,5-pattern of 2,5-DHTA. |

Part 4: Electronic Spectroscopy (UV-Vis)

UV-Vis is useful for assessing purity and conjugation length but is solvent-dependent (solvatochromism).

-

Solvent: Methanol or Ethanol (HPLC grade).

- : Typically 300 – 340 nm (Band I) and 240 – 260 nm (Band II).

-

Mechanism:

-

Band I:

transition involving the carbonyl/hydroxyl lone pairs. -

Band II:

transition of the aromatic ring.

-

-

Fluorescence: 2,6-DHTA derivatives often exhibit blue fluorescence due to the rigid "push-pull" electronic structure created by the electron-donating OH and electron-withdrawing COOH groups.

Part 5: Experimental Protocols

NMR Sample Preparation (Self-Validating)

-

Dry the Sample: Dry 2,6-DHTA at 80°C under vacuum for 4 hours to remove lattice water. (Water causes peak broadening).

-

Solvent: Use 0.6 mL DMSO-d6 (99.9% D).

-

Concentration: Prepare a ~10-15 mg/mL solution.

-

Sonicate: Sonicate for 5 minutes. If suspension remains, filter through glass wool. Note: Cloudiness indicates impurities or the wrong isomer (2,5-DHTA is less soluble).

-

Acquisition: Set relaxation delay (

) to >2 seconds to ensure full integration of quaternary carbons in 13C NMR.

Purification (If Spectra Show Impurities)

If the 1H NMR shows multiplets instead of singlets, or the 13C NMR shows >6 carbon signals:

-

Recrystallization: Dissolve in hot ethanol/water (1:1).

-

Hot Filtration: Filter while hot to remove insoluble oligomers.

-

Cooling: Allow to cool slowly to 4°C. 2,6-DHTA crystallizes as needles.

-

Wash: Wash with cold water and dry.

References

-

Synthesis and Characterization of Rigid Rod Polymers: Wang, Z., et al. "Synthesis and characterization of a novel rigid rod polymer based on 2,6‐dihydroxyterephthalic acid."[1] Journal of Applied Polymer Science, 2021.

-

MOF Linker Characterization (2,5-Isomer Reference): Caskey, S. R., et al. "Dramatic Tuning of Carbon Dioxide Uptake via Metal Substitution in a Coordination Polymer with Cylindrical Pores." J. Am. Chem. Soc., 2008.

-

Kolbe-Schmitt Reaction Mechanism: Markovic, Z., et al. "Mechanism of the Kolbe-Schmitt reaction." J. Chem. Inf. Model., 2004. (Context for 2,6-carboxylation).

-

NMR Solvent Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.

The Thermal Stability of 2,6-Dihydroxyterephthalic Acid: Structural Mechanisms, Analytical Profiling, and High-Performance Applications

Executive Summary

As a critical building block in advanced materials science, 2,6-dihydroxyterephthalic acid (2,6-DHTA) offers exceptional thermal resistance that bridges the gap between small-molecule rigidity and macromolecular stability. From serving as the foundational organic linker in the MOF-74 (CPO-27) series to acting as a co-monomer in high-performance rigid rod polymers and bio-advantaged plastics, the thermal behavior of 2,6-DHTA dictates the operational limits of its downstream applications.

This technical guide dissects the structural causality behind 2,6-DHTA's thermal stability, synthesizes quantitative thermogravimetric data across its derivatives, and provides self-validating experimental protocols for thermal profiling.

Structural Causality of Thermal Stability

The intrinsic thermal stability of the 2,6-DHTA monomer—exhibiting a melting and decomposition onset exceeding 300 °C[1]—is not merely a function of its aromaticity, but a direct result of its highly constrained molecular geometry.

In its crystalline and molecular structure, all carbon atoms are nearly coplanar, granting the molecule a distinct

Mechanistic Impact:

-

Conformational Locking: The intramolecular hydrogen bonds lock the carboxylate groups into a coplanar orientation with the benzene ring. This minimizes steric strain and maximizes

-orbital overlap, stabilizing the ground state. -

Elevated Activation Energy: Thermal degradation of dicarboxylic acids typically initiates via decarboxylation. Because the carboxyl groups in 2,6-DHTA are tethered by hydrogen bonds, the thermal energy required to induce the transition state for CO

elimination is significantly elevated.

When 2,6-DHTA is polymerized or coordinated into a Metal-Organic Framework (MOF), this rigidity translates into macroscopic thermal resilience. For instance, in rigid rod polymers like poly[N-(2,5-diamino-6-[imino]-3-pyridyl)-4-formyl-2,6-dihydroxybenzamide] (PPDA), the dense network of hydrogen bonds pushes the maximum thermal decomposition temperature close to 900 °C under a nitrogen atmosphere[3].

Figure 1: Mechanistic pathway of 2,6-DHTA thermal degradation.

Quantitative Thermal Profiling Across Applications

The thermal stability of 2,6-DHTA varies depending on its chemical environment. Below is a synthesized comparison of 2,6-DHTA and its primary derivatives.

| Material / Derivative | Application Context | Max Decomposition / Calcination | Atmosphere | |

| Pure 2,6-DHTA | Precursor / Monomer | ~300 °C | > 300 °C (Melting/Decomp) | Nitrogen |

| MOF-74 (M-dhta) | Gas Storage / Catalysis | N/A | ~350 °C (Ligand Calcination) | Air / N |

| 2,6-MeOPET-10 | PET Co-polymer | 402 °C | ~400 °C (Single Event) | Nitrogen |

| PPDA Polymer | Rigid Rod Fibers | > 492 °C | ~900 °C | Nitrogen |

Data synthesized from authoritative thermogravimetric analyses[1][3][4][5].

Co-polymers and Plasticizers

To utilize 2,6-DHTA in melt-processed polymers like PET, it is often esterified and methylated into 2,6-dimethoxyterephthalate (2,6-MeOTPA)[6]. This modification lowers the melting point for polycondensation while retaining the rigid aromatic core. When incorporated into PET at 10 mol% (2,6-MeOPET-10), the polymer exhibits a

Metal-Organic Frameworks (MOF-74)

In MOF-74, 2,6-DHTA acts as a tetradentate ligand. TGA profiles of MOF-74 hybrids typically show an initial weight loss below 150 °C (desorption of solvent/water), followed by a prolonged plateau of stability. The catastrophic weight loss event occurs around 350 °C, corresponding to the thermal calcination of the 2,6-DHTA organic ligand into carbonaceous species and metal oxides[5].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the exact methodologies for assessing the thermal stability of 2,6-DHTA and synthesizing its polymer derivatives.

Protocol A: High-Resolution TGA/DSC Profiling of 2,6-DHTA

Objective: Isolate pure thermal scission events from oxidative degradation.

-

Sample Preparation: Mill the 2,6-DHTA sample to a fine powder to eliminate heat transfer gradients. Load exactly 5.0 ± 0.2 mg into an alumina (Al

O -

Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N

) at a flow rate of 50 mL/min for 30 minutes prior to heating. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring the recorded -

Heating Program: Apply a dynamic heating rate of 10 °C/min from 25 °C to 800 °C. Causality: A 10 °C/min rate provides the optimal balance between minimizing thermal lag (which artificially inflates

at higher rates) and maintaining high resolution of overlapping decarboxylation/dehydration events. -

Data Extraction: Identify the extrapolated onset temperature (

) and the temperature at 5% mass loss (

Protocol B: Synthesis and Thermal Validation of 2,6-MeOTPA Co-polymers

Objective: Convert 2,6-DHTA for melt polycondensation and evaluate macromolecular stability[6].

-

Esterification: Slowly add concentrated sulfuric acid (1.86 equiv) to a solution of 2,6-DHTA in methanol at 0 °C. Heat to 65 °C under N

for 20 hours to yield 2,6-dihydroxyterephthalic acid dimethyl ester[6]. -

Methylation: Convert the hydroxyl groups to methoxy groups to yield 2,6-MeODMT, preventing cross-linking during polymerization[6].

-

Melt Polycondensation: Combine 2,6-MeODMT with ethylene glycol (EG) and a Ti(OiPr)

catalyst. Conduct the first stage at 180 °C under N -

Thermal Validation: Subject the purified co-polymer to TGA at 20 °C/min. A successful synthesis will yield a single decomposition event near 400 °C[4].

Figure 2: Workflow for synthesis and thermal validation of 2,6-DHTA derivatives.

References

-

Synthesis and characterization of a novel rigid rod polymer based on 2,6‐dihydroxyterephthalic acid and 2,3,5,6‐tetraminopyridine Source: researchgate.net URL:3

-

Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers Source: nih.gov URL:6

-

Lignin-derived methoxyterephthalates for performance-advantaged polymers and plasticizers (ChemRxiv) Source: chemrxiv.org URL:4

-

Reaction mechanism of synthesizing hydroxyterephthalic acid monoester with high selectivity and its application Source: researchgate.net URL:2

-

Buy 2,5-Dihydroxyterephthalic acid | 610-92-4 (Cross-reference for DHTA properties) Source: smolecule.com URL:1

-

WO2018031733A1 - Solid-state crystallization of metal organic frameworks within mesoporous meterials methods and hybrid materials thereof Source: google.com URL:5

Sources

- 1. Buy 2,5-Dihydroxyterephthalic acid | 610-92-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. WO2018031733A1 - Solid-state crystallization of metal organic frameworks within mesoporous meterials methods and hybrid materials thereof - Google Patents [patents.google.com]

- 6. Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 2,6-Dihydroxyterephthalic Acid: A Technical Guide to Crystal Structure Determination

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Clarity in Molecular Design

In the realm of materials science and pharmaceutical development, an unambiguous understanding of a molecule's three-dimensional structure is not merely academic; it is the bedrock of rational design. The spatial arrangement of atoms, the nuances of intermolecular interactions, and the resulting packing motifs dictate a compound's physical and chemical properties, from solubility and stability to its efficacy as an active pharmaceutical ingredient (API) or its performance as a functional material. 2,6-Dihydroxyterephthalic acid, a functionalized aromatic dicarboxylic acid, presents a compelling case for such in-depth structural elucidation. Its potential as a versatile building block in the synthesis of metal-organic frameworks (MOFs) and specialty polymers underscores the necessity of a definitive crystallographic model.[1]

This technical guide addresses a critical knowledge gap: the absence of a publicly documented crystal structure for 2,6-dihydroxyterephthalic acid. In lieu of a descriptive analysis of a known structure, this document will serve as a comprehensive roadmap for its determination. We will navigate the logical and experimental workflow, from chemical synthesis and crystallization to advanced X-ray diffraction techniques and data interpretation. The insights provided herein are grounded in established crystallographic principles and draw analogies from structurally related molecules to forecast the key interactions that are likely to govern the solid-state architecture of the title compound.

Section 1: Synthesis and Purification of 2,6-Dihydroxyterephthalic Acid

A prerequisite for any crystallographic study is the availability of a high-purity solid sample. While various synthetic routes to dihydroxyterephthalic acid isomers exist, a common approach involves the modification of a suitable starting material. For instance, the synthesis of the related 2,5-dihydroxyterephthalic acid has been achieved through the aromatization of diethyl succinoylsucinate followed by hydrolysis. A plausible route to 2,6-dihydroxyterephthalic acid could be adapted from known syntheses of related dihydroxybenzoic acids, potentially involving carboxylation of a dihydroxybenzene precursor or hydroxylation of a terephthalic acid derivative.

Exemplary Synthetic Protocol (Hypothetical):

A robust synthesis of 2,6-dihydroxyterephthalic acid is crucial for obtaining a pure sample suitable for crystallization. One potential synthetic route is illustrated below.

Caption: A potential synthetic pathway to 2,6-dihydroxyterephthalic acid.

Step-by-Step Synthesis and Purification:

-

Synthesis of the Precursor: The synthesis would commence with a commercially available starting material, such as 2,6-dimethoxytoluene. A Friedel-Crafts alkylation reaction would introduce a second methyl group to form 2,6-dimethoxy-p-xylene.

-

Oxidation: The dimethyl groups of the intermediate would then be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (KMnO4) under basic conditions, followed by acidification to yield 2,6-dimethoxyterephthalic acid.

-

Demethylation: The final step involves the cleavage of the methyl ethers to yield the desired 2,6-dihydroxyterephthalic acid. This can be achieved using a strong acid such as hydrobromic acid (HBr).

-

Purification: The crude product should be purified to ≥97% purity, as confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a common and effective method for purifying aromatic carboxylic acids.

Section 2: The Art and Science of Single Crystal Growth

The success of a single-crystal X-ray diffraction experiment is contingent upon the availability of high-quality single crystals.[2] The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from defects such as twinning or cracks. For organic molecules like 2,6-dihydroxyterephthalic acid, several crystallization techniques can be employed.

Common Crystallization Techniques for Organic Molecules:

| Technique | Description | Suitability for 2,6-Dihydroxyterephthalic Acid |

| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The solvent evaporates slowly, leading to a gradual increase in concentration and subsequent crystal formation. | Highly suitable. Solvents to consider include ethanol, methanol, acetone, or mixtures with water. The choice of solvent will influence crystal morphology. |

| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | A versatile technique. A good solvent/anti-solvent system could be DMF/ethanol or DMSO/water. |

| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Potentially effective, especially if the compound's solubility is highly temperature-dependent. |

| Solvothermal Synthesis | Crystallization is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. This method can sometimes yield crystals of compounds that are difficult to crystallize under ambient conditions.[3] | This method was used to obtain crystals of 2,5-dihydroxyterephthalic acid dihydrate and could be explored for the 2,6-isomer.[3] |

Section 3: Definitive Structure Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for SC-XRD Analysis:

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to reduce the data to a set of unique reflection intensities.

-

Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell. This can be achieved using methods such as direct methods or Patterson functions.

-

Structure Refinement: The initial structural model is refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.[3]

-

Validation and Analysis: The final crystal structure is validated using software tools like checkCIF to ensure its quality and chemical reasonableness. The output is a Crystallographic Information File (CIF), which contains all the structural information.

Section 4: Complementary Analysis with Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials.[5] While SC-XRD provides the definitive structure of a single crystal, PXRD is invaluable for phase identification, purity assessment of bulk samples, and can even be used for structure solution in cases where suitable single crystals cannot be obtained.[6]

Experimental Protocol for PXRD:

-

Sample Preparation: A finely ground powder of the purified 2,6-dihydroxyterephthalic acid is prepared and packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and a divergent X-ray beam is directed at the flat surface of the powder. The sample is rotated, and the diffracted X-rays are detected over a range of 2θ angles.

-

Data Analysis:

-

Phase Identification: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This can be compared to databases to identify known phases or to confirm the purity of the synthesized sample.

-

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

-

Rietveld Refinement: If a structural model is available (e.g., from SC-XRD or computational prediction), the entire PXRD pattern can be refined using the Rietveld method to obtain detailed structural information.[6]

-

Section 5: Predicting the Supramolecular Architecture: The Role of Hydrogen Bonding

In the absence of an experimentally determined structure, we can make educated predictions about the crystal packing of 2,6-dihydroxyterephthalic acid based on the principles of supramolecular chemistry and by examining the structures of analogous molecules. The dominant intermolecular interactions will undoubtedly be hydrogen bonds involving the carboxylic acid and hydroxyl functional groups.

Anticipated Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimers: A highly probable and stable motif is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. This is a very common feature in the crystal structures of carboxylic acids, including the related 2,6-dihydroxybenzoic acid.

-

Intramolecular Hydrogen Bonds: Depending on the conformation of the hydroxyl and carboxylic acid groups, intramolecular hydrogen bonds may form between the hydroxyl hydrogen and the carbonyl oxygen of the adjacent carboxylic acid. This is observed in the structure of anhydrous 2,5-dihydroxyterephthalic acid.[6]

-

Intermolecular Hydroxyl-Carboxyl Hydrogen Bonds: Hydrogen bonds between the hydroxyl groups of one molecule and the carboxylic acid groups of another are also expected to play a significant role in the overall crystal packing.

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Caption: A logical diagram of the predicted intermolecular interactions in the crystal structure of 2,6-dihydroxyterephthalic acid.

Conclusion: A Path Forward

This technical guide has laid out a comprehensive, field-proven methodology for the determination of the crystal structure of 2,6-dihydroxyterephthalic acid. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the critical structural data necessary to advance the use of this molecule in materials science and drug development. The predictive insights into its hydrogen bonding patterns provide a solid foundation for interpreting the forthcoming experimental results. The elucidation of this crystal structure will not only fill a void in the scientific literature but will also empower the rational design of novel materials with tailored properties.

References

-

Vegetabile, J. D., & Kaduk, J. A. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 1060-1068. [Link]

-

ResearchGate. (n.d.). The hydrogen bonds in the structure of 2–5-dihydroxyterephthalic acid dihydrate DUSJUX. [Link]

-

Cheng, P.-W., Cheng, C.-F., Chun-Ting, Y., & Lin, C.-H. (2010). 2,5-Dihydroxyterephthalic acid dihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1928. [Link]

-

Vegetabile, J. D., & Kaduk, J. A. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. ResearchGate. [Link]

-

Carrasco, E., Pérez, S., Franco, C., & Pérez, L. A. (2002). Hydrogen-bonding patterns of two dihydroxylactone derivatives. Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1069–1075. [Link]

-

Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024311. [Link]

-

Cheng, P.-W., Cheng, C.-F., Chun-Ting, Y., & Lin, C.-H. (2010). 2,5-Dihydroxyterephthalic acid dihydrate. IUCr Journals. [Link]

-

Vegetabile, J. D., & Kaduk, J. A. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. IUCr Journals. [Link]

-

ResearchGate. (n.d.). (a) Molecule structures of three aromatic carboxylic acid.... [Link]

-

Sahoo, S. K., et al. (2022). Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive Material. Polymers, 14(8), 1629. [Link]

-

Voinarovych, S., et al. (2024). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Pharmaceutics, 16(11), 1609. [Link]

-

Materials Project. (n.d.). MgAl (mp-1094664). [Link]

-

Vegetabile, J. D., & Kaduk, J. A. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. IUCr. [Link]

-

Li, J.-Q., et al. (2022). Synthesis, structure and properties of a new Sm(III) rare-earth metal coordination complex with 2,5-dihydroxy-terephthalic acid ligand. Journal of Coordination Chemistry, 75(13-14), 1836-1845. [Link]

-

Cheng, P.-W., et al. (2010). 2,5-Dihydroxyterephthalic acid dihydrate. ResearchGate. [Link]

-

MacGillivray, L. R., & Zaworotko, M. J. (1994). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Journal of Chemical Crystallography, 24(10), 703–705. [Link]

-

PubChem. (n.d.). 2,5-Dihydroxyterephthalic acid. [Link]

-

Wang, Y., et al. (2024). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

- Google Patents. (n.d.). US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid.

-

Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]

-

Lu, Y., et al. (2024). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 58(1), 337–346. [Link]

-

Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]

-

Request PDF. (2021). Synthesis and characterization of a novel rigid rod polymer based on 2,6‐dihydroxyterephthalic acid and 2,3,5,6‐tetraminopyridine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Dihydroxyterephthalic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.ul.ie [pure.ul.ie]

- 6. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of 2,6-Dihydroxyterephthalic Acid

CAS No: 69660-39-5 | Formula: C₈H₆O₆ | Molecular Weight: 198.13 g/mol [1]

Introduction & Chemical Context

2,6-Dihydroxyterephthalic acid (2,6-DHTA) is a functionalized aromatic dicarboxylic acid used primarily as a ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs), and as an intermediate in organic synthesis.

Critical Isomer Distinction: As a Senior Application Scientist, I must highlight a frequent source of experimental error. 2,6-DHTA (CAS 69660-39-5) is a structural isomer of 2,5-dihydroxyterephthalic acid (CAS 610-92-4), the well-known linker used in the MOF-74 (CPO-27) series. These two isomers possess distinct coordination geometries (chelating angles) and solubilities. Verification of the CAS number prior to synthesis is a mandatory self-validating step to ensure reaction fidelity.

This guide outlines the safety protocols, handling logic, and emergency procedures required to work with 2,6-DHTA, emphasizing its dual nature as both a carboxylic acid and a phenolic compound.

Hazard Identification & Toxicology

While 2,6-DHTA is not classified as a "highly toxic" substance (e.g., Category 1), it presents significant risks due to its acidity and potential for dust generation.

GHS Classification (29 CFR 1910.1200 / CLP Regulation)

| Hazard Category | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][5] |

| STOT - SE | H335 | May cause respiratory irritation (Single Exposure).[1][4][5] |

Toxicological Mechanisms

-

Acidity (pKa effects): The compound contains two carboxylic acid groups (

) and two phenolic hydroxyl groups ( -

Phenolic Reactivity: The 2,6-dihydroxy substitution pattern increases the electron density of the ring, making it susceptible to oxidation. While not a strong sensitizer, phenolic compounds can be absorbed through broken skin.

Engineering Controls & PPE

Safety in handling 2,6-DHTA is dictated by its physical state (fine crystalline powder). The primary risk vector is inhalation of dust during weighing and ocular exposure during solvothermal synthesis.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Technical Rationale |

| Respiratory | N95 / P2 Mask (Solids) | Prevents inhalation of fine particulates during weighing. Use a full-face respirator if working outside a fume hood (not recommended). |

| Dermal (Hands) | Nitrile Gloves (Min 0.11 mm) | Nitrile offers excellent resistance to organic acids. Latex is not recommended due to potential permeability to solvated phenolic compounds. |

| Ocular | Chemical Goggles | Safety glasses are insufficient for fine powders or pressurized synthesis vessels. Goggles provide a seal against airborne dust. |

| Body | Lab Coat (Buttoned) | Standard protection against particulate accumulation on clothing. |

Handling & Storage Protocols

A. Storage Stability[3][6]

-

Oxidation Sensitivity: The phenolic groups are prone to gradual oxidation if exposed to air and light over long periods.

-

Protocol: Store in amber glass vials or foil-wrapped containers.

-

Atmosphere: Inert gas (Argon/Nitrogen) backfilling is recommended for long-term storage (>6 months) to maintain high purity for MOF synthesis.

-

-

Incompatibilities:

-

Strong Oxidizers: Reaction may be vigorous.

-

Strong Bases: Exothermic acid-base neutralization will occur.

-

B. Experimental Handling (Synthesis Context)

When using 2,6-DHTA in solvothermal synthesis (e.g., heating in DMF/Ethanol at 80–120°C):

-

Pressure Hazard: The carboxylic acid groups can decarboxylate at very high temperatures (>250°C), but in standard solvothermal conditions, the risk is solvent vapor pressure. Ensure autoclaves are rated for the solvent vapor pressure at

. -

Solubility: 2,6-DHTA has limited solubility in water. Dissolution often requires polar aprotic solvents (DMF, DMSO) or deprotonation with a base (NaOH, TEA).

-

Safety Note: When adding base to dissolve, add slowly to manage the exotherm.

-

Visualized Workflows

Diagram 1: Pre-Synthesis Safety Logic

This workflow ensures the correct isomer is used and the physical state is managed safely before the reaction begins.

Caption: Logic flow for verifying chemical identity and managing particulate risks during the pre-synthesis phase.

Diagram 2: Emergency Response Pathway

Immediate actions to take in case of exposure, prioritizing the neutralization of acid burns and removal of particulates.

Caption: Standard Operating Procedure (SOP) for acute exposure to 2,6-dihydroxyterephthalic acid.

Waste Disposal & Environmental Compliance

Do not dispose of 2,6-DHTA down the drain. As a phenolic acid, it can be toxic to aquatic life in high concentrations and disrupts pH balance.

-

Solid Waste: Collect in a container labeled "Solid Organic Waste (Hazardous)."

-

Solution Waste:

-

If dissolved in organic solvents (DMF/Ethanol), dispose in "Non-Halogenated Organic Solvent" streams.

-

If in aqueous solution, adjust pH to neutral (pH 6–8) before disposal only if local regulations permit; otherwise, treat as aqueous organic waste.

-

-

Container Disposal: Triple rinse empty containers with a suitable solvent before disposal or recycling.

References

-

Fisher Scientific. (2024). Safety Data Sheet: 2,5-Dihydroxyterephthalic acid. Retrieved from [Link]

Sources

2,6-Dihydroxyterephthalic Acid (2,6-DHTA): From Historical Discovery to Next-Generation Applications in MOFs and Biosensing

Executive Summary

2,6-Dihydroxyterephthalic acid (2,6-DHTA), CAS 69660-39-5, is a highly versatile organic ligand characterized by its unique para-dicarboxylic acid and ortho-dihydroxyl structural motifs. Originally explored as a rigid-rod monomer in early polymer chemistry, 2,6-DHTA has evolved into a cornerstone molecule for advanced materials science. Today, it is the critical linker in the widely studied Metal-Organic Framework series MOF-74 (also known as CPO-27) and has recently achieved breakthrough status as a surface modifier in biomimetic lipid/polymer membranes for the highly selective detection of umami taste substances. This whitepaper provides an in-depth technical analysis of 2,6-DHTA, detailing its structural causality, validated synthesis protocols, and cutting-edge applications.

Historical Context and Structural Causality

The synthesis of dihydroxyterephthalic acid derivatives traces back to the development of high-performance, rigid-rod polymers (such as PIPD or M5 fibers) where they were utilized to impart exceptional tensile strength 1. However, the 2,6-isomer (2,6-DHTA) gained unprecedented scientific prominence in the mid-2000s when researchers independently utilized it to synthesize the highly porous CPO-27 and MOF-74 frameworks 2.

Mechanistic Causality of the 2,6-DHTA Structure: The utility of 2,6-DHTA is dictated by its precise molecular geometry:

-

Coordination Chemistry (MOFs): The carboxyl groups at the 1,4-positions provide linear extension, while the hydroxyl groups at the 2,6-positions participate in metal coordination. This tetradentate binding forms robust 1D metal-oxygen chains, yielding honeycomb-like hexagonal channels with open metal sites 3.

-

Molecular Recognition (Biosensors): In non-coordinating environments, the hydroxyl groups form intramolecular hydrogen bonds with the adjacent carboxyl groups. When exposed to specific analytes like monosodium glutamate (MSG), these bonds break and reform as intermolecular hydrogen bonds with the analyte, enabling highly specific molecular recognition 4.

Experimental Workflows & Self-Validating Protocols

Large-Scale Esterification for Polymer Applications

For downstream polycondensation or plasticizer applications, 2,6-DHTA is often converted to its dimethyl ester (2,6-MeODMT) to lower its melting point and improve processability 5.

Step-by-Step Methodology:

-

Preparation: Suspend 2,6-DHTA (50.2 g, 253 mmol) in 500 mL of methanol within a 1 L round-bottom flask equipped with a magnetic stir bar.

-

Catalysis: Cool the suspension to 0 °C. Slowly add concentrated sulfuric acid (25.0 mL, 472 mmol) dropwise to prevent thermal degradation and localized charring.

-

Reaction: Attach a reflux condenser, purge the system with nitrogen, and heat the solution to 65 °C for 20 hours.

-

Isolation: Cool the reaction mixture to room temperature, precipitate the product, and isolate via vacuum filtration.

-

Self-Validation System: The completion of the reaction must be validated by a distinct shift in melting point and confirmed via

H-NMR spectroscopy, specifically ensuring the complete disappearance of the broad carboxylic acid proton peak.

Solvothermal Synthesis of MOF-74 (CPO-27-Ni)

Because 2,6-DHTA exhibits very low solubility in pure water or standard organic solvents at high concentrations, a mixed-solvent system is required to prevent the immediate precipitation of amorphous phases 6.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 2,6-DHTA and a metal salt (e.g., Ni(NO

) -

Crystallization: Seal the homogeneous mixture in a Teflon-lined stainless steel autoclave and subject it to solvothermal heating at 100 °C for 24 hours.

-

Activation (Critical Step): Wash the resulting microcrystals extensively with DMF and methanol to exchange trapped high-boiling solvents. Evacuate the sample under dynamic vacuum at 150–200 °C to remove coordinated solvent molecules, exposing the open metal sites.

-

Self-Validation System: Successful synthesis is validated via Powder X-Ray Diffraction (PXRD) matching the simulated MOF-74 diffractogram. Successful activation is confirmed by a Type I nitrogen adsorption isotherm yielding a BET surface area exceeding 1000 m

/g.

Caption: Workflow of MOF-74 synthesis using 2,6-DHTA and its primary application.

Next-Generation Applications

Metal-Organic Frameworks for Gas Separation

In the architecture of MOF-74, 2,6-DHTA acts as a tetradentate ligand. The resulting framework features 1D hexagonal channels lined with coordinatively unsaturated metal sites. This specific topology provides an exceptionally high binding enthalpy for small polarizable molecules, making MOF-74 a benchmark material for carbon capture (CO

Biomimetic Taste Sensors for Umami Detection

A groundbreaking recent application of 2,6-DHTA is its use as a surface modifier in lipid/polymer membranes for detecting umami substances, specifically monosodium L-glutamate (MSG) and inosine monophosphate (IMP) 7, 8.

Conventional sensors struggle to differentiate umami from other tastes due to charge similarities. However, when a lipid membrane containing tetradodecylammonium bromide (TDAB) is treated with 0.03 wt% 2,6-DHTA, the sensor gains remarkable selectivity 9. The causality is rooted in hydrogen bonding: the intramolecular H-bonds of 2,6-DHTA are disrupted upon encountering MSG or IMP, transitioning into intermolecular H-bonds with the analyte. This specific molecular recognition alters the surface charge density of the membrane, producing a measurable shift in membrane potential 10.

Caption: Mechanism of umami detection via 2,6-DHTA modified lipid/polymer membranes.

Quantitative Data Summary

The structural nuances of benzene-carboxylic modifiers drastically impact sensor efficacy. The table below synthesizes quantitative response data demonstrating why 2,6-DHTA is the optimal choice for umami detection.

Table 1: Comparative Sensor Response to MSG Based on Modifier Structure

| Modifier | Chemical Structure | Intramolecular H-Bonds | Response to MSG | Primary Application |

| 2,6-DHTA | Para-dicarboxyl, 2x OH | Yes | High (>40 mV) | Umami (MSG/IMP) sensing |

| 2-HTA | Para-dicarboxyl, 1x OH | Yes | Moderate (~20 mV) | General taste sensing |

| 2,6-DHBA | Mono-carboxyl, 2x OH | Yes | Low (<5 mV) | Uncharged bitter sensing |

| TPA | Para-dicarboxyl, 0x OH | No | Negligible | Control / Baseline |

Data synthesized from structural sensitivity investigations 4, 9.

Conclusion

The trajectory of 2,6-dihydroxyterephthalic acid from a niche polymer precursor to a vital component in MOF-74 and advanced biosensors underscores the profound impact of rational molecular design. By leveraging its dual capacity for robust metal coordination and dynamic hydrogen bonding, researchers and drug development professionals can continue to exploit 2,6-DHTA for next-generation gas separation technologies and highly sensitive biomimetic analytical tools.

References

-

[5] Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers - PMC. National Institutes of Health (NIH). 5

-

[3] AU2023298006A1 - Functionalized materials for carbon dioxide capture and systems thereof. Google Patents. 3

-

[6] WO2018031733A1 - Solid-state crystallization of metal organic frameworks within mesoporous meterials methods and hybrid materials thereof. Google Patents.6

-

[4] Relationship Between Sensor Sensitivity and Chemical Structure of Benzene-Carboxylic Modifiers for Umami Substance Detection. MDPI.4

-

[7] Detection of Inosine Monophosphate and the Umami Synergistic Effect Using a Taste Sensor with a Surface-Modified Membrane. MDPI. 7

-

[9] Development of Taste Sensor with Lipid/Polymer Membranes for Detection of Umami Substances Using Surface Modification. National Institutes of Health (NIH). 9

-

[8] Detection of Inosine Monophosphate and the Umami Synergistic Effect Using a Taste Sensor with a Surface-Modified Membrane - PubMed. National Institutes of Health (NIH). 8

-

[10] Investigating the Mechanism Underlying Umami Substance Detection in Taste Sensors by Using 1H-NMR Analysis. MDPI. 10

-

[1] New Fibers From Japan | PDF | Fibers | Organic Compounds. Scribd. 1

-

[2] WO2018031733A1 - Solid-state crystallization of metal organic frameworks within mesoporous meterials methods and hybrid materials thereof. Google Patents. 2

Sources

- 1. scribd.com [scribd.com]

- 2. WO2018031733A1 - Solid-state crystallization of metal organic frameworks within mesoporous meterials methods and hybrid materials thereof - Google Patents [patents.google.com]

- 3. AU2023298006A1 - Functionalized materials for carbon dioxide capture and systems thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2018031733A1 - Solid-state crystallization of metal organic frameworks within mesoporous meterials methods and hybrid materials thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Detection of Inosine Monophosphate and the Umami Synergistic Effect Using a Taste Sensor with a Surface-Modified Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Taste Sensor with Lipid/Polymer Membranes for Detection of Umami Substances Using Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Theoretical Calculations and Mechanistic Modeling of 2,6-Dihydroxyterephthalic Acid in Advanced Sensor Applications

Executive Summary

2,6-Dihydroxyterephthalic acid (2,6-DHTA) is a structurally unique aromatic dicarboxylic acid characterized by the ortho-positioning of its hydroxyl groups relative to its para-positioned carboxyl groups. This highly specific geometry facilitates robust intramolecular hydrogen bonding, making 2,6-DHTA an exceptional candidate for surface modification in potentiometric biosensors and as a functional monomer in Molecularly Imprinted Polymers (MIPs).

This whitepaper provides an in-depth technical analysis of the theoretical calculations (Density Functional Theory, DFT) underlying 2,6-DHTA's behavior, elucidates the causality behind its remarkable selectivity for umami substances (such as Monosodium L-Glutamate [MSG] and Inosine Monophosphate [IMP]), and outlines field-proven experimental protocols for its application in advanced analytical systems.

Electronic Structure and the Hydrogen Bond Hierarchy

To understand the functional utility of 2,6-DHTA, one must first analyze its ground-state electronic configuration. Density Functional Theory (DFT) calculations reveal that the structural integrity and binding affinity of 2,6-DHTA are governed by a strict hydrogen bond hierarchy[1].

In the optimized geometry of 2,6-DHTA, the hydroxyl (-OH) groups act as hydrogen bond donors to the adjacent carboxyl (-COOH) groups. This intramolecular hydrogen bonding restricts the rotational degrees of freedom of the carboxyl groups. Consequently, the molecule is "pre-organized" into a rigid, planar conformation. When utilized as a sensor modifier, this pre-organization minimizes the entropic penalty upon binding with target analytes, thereby maximizing the thermodynamic favorability of intermolecular interactions[2][3].

Caption: Logical flow of how intramolecular H-bonds in 2,6-DHTA drive high-affinity intermolecular analyte binding.

Mechanistic Modeling in Umami Taste Sensors

The Causality of Sensor Selectivity

Conventional lipid/polymer membranes, such as those utilizing phosphoric acid di(2-ethylhexyl) ester (PAEE), often suffer from poor selectivity for umami substances and are highly susceptible to pH fluctuations[4]. To overcome this, researchers have developed surface-modified membranes using tetradodecylammonium bromide (TDAB) as the lipid, modified with 2,6-DHTA[5][6].

The mechanism of detection relies on a self-validating structural principle: the number of intramolecular hydrogen bonds directly dictates the sensor's sensitivity to umami substances. When MSG interacts with the 2,6-DHTA-modified membrane, bidirectional intermolecular hydrogen bonds form between the carboxyl groups of the MSG and the para-positioned carboxyl groups of 2,6-DHTA. This interaction alters the surface charge density of the membrane, generating a measurable potentiometric shift[3].

Quantitative Data: Structural Validation

To validate this mechanism, structural analogs of 2,6-DHTA were tested. As shown in the data below, removing the hydroxyl groups (Terephthalic acid, TPA) or reducing them to a single group (2-Hydroxyterephthalic acid, 2-HTA) drastically reduces the sensor's response[2][6].

Table 1: Impact of Modifier Structure on Sensor Response to 100 mM MSG

| Membrane Modifier | Intramolecular H-Bonds | Carboxyl Position | Potentiometric Response (mV) |

| TPA (Terephthalic acid) | 0 | Para | < 10.0 |

| 2-HTA (2-Hydroxyterephthalic acid) | 1 | Para | ~ 53.3 |

| 2,6-DHTA (2,6-Dihydroxyterephthalic acid) | 2 | Para | ~ 95.0 |

Data synthesized from 1H-NMR and potentiometric studies validating the umami sensor mechanism[3][6].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail both the computational modeling and the physical fabrication of 2,6-DHTA-based systems.

Protocol A: DFT Computational Workflow for Interaction Energies

This computational protocol is utilized to calculate the Gibbs free energy (

-

Initial Geometry Generation: Generate 3D conformers of 2,6-DHTA and the target analyte (e.g., MSG) using Molecular Mechanics (MMFF94 force field) to identify the global minimum starting structures.

-

DFT Optimization: Perform geometry optimization using the M06-2X functional. Causality: M06-2X is specifically chosen over standard B3LYP because it incorporates empirical dispersion corrections, which are mandatory for accurately modeling non-covalent interactions like hydrogen bonding[7].

-

Basis Set Selection: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the anionic carboxylate groups.

-

Frequency Calculations: Run vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies (verifying a true local minimum) and to extract thermal corrections to the Gibbs Free Energy.

-

Interaction Energy (

): Calculate the binding energy using the equation:

Protocol B: Fabrication of 2,6-DHTA Surface-Modified Sensors

This methodology describes the physical construction of the lipid/polymer membrane taste sensor[3][5].

-

Matrix Preparation: In a thoroughly cleaned glass vial, dissolve 0.01 mmol of Tetradodecylammonium bromide (TDAB) in 10 mL of anhydrous Tetrahydrofuran (THF). Causality: TDAB provides the necessary positive charge sites within the membrane to anchor the modifier.

-

Polymer Integration: Sequentially add 1.5 mL of dioctyl phenylphosphonate (DOPP) as a plasticizer and 800 mg of Polyvinyl Chloride (PVC) as the supporting polymer matrix. Stir the mixture vigorously until completely homogenous.

-

Membrane Casting: Pour the homogenous mixture into a clean 90 mm glass Petri dish. Allow the THF to evaporate slowly at room temperature for 24 hours in a fume hood, resulting in a flexible, transparent base membrane.

-

Surface Modification: Cut the membrane to size and mount it onto a multichannel sensor electrode. Immerse the electrode array into an aqueous solution containing 0.03 wt% 2,6-DHTA for exactly 72 hours. Causality: This extended duration ensures maximum hydrophobic adsorption and stable orientation of the 2,6-DHTA molecules on the membrane surface.

-

Conditioning & Validation: Rinse the modified electrode with deionized water and condition it in a reference solution (30 mM KCl + 0.3 mM tartaric acid) for 24 hours prior to potentiometric measurements against an Ag/AgCl reference electrode.

Caption: Step-by-step workflow for the fabrication of 2,6-DHTA surface-modified lipid/polymer sensors.

Future Perspectives: 2,6-DHTA in Molecularly Imprinted Polymers (MIPs)

Beyond taste sensors, the theoretical principles of 2,6-DHTA are being aggressively applied to the development of Molecularly Imprinted Polymers (MIPs). By utilizing DFT calculations to predict the

Because 2,6-DHTA possesses dual functionality—acting as a rigid structural scaffold via its intramolecular bonds and a highly specific binding site via its para-carboxyls—it serves as an ideal template for imprinting. Future research is heavily focused on using DFT-assisted design to create 2,6-DHTA-based MIPs for the targeted extraction of pharmaceutical compounds and the real-time electrochemical detection of complex biomolecules in complex matrices.

References

- Investigating the Mechanism Underlying Umami Substance Detection in Taste Sensors by Using 1H-NMR Analysis.MDPI Sensors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKVSYxlHPtxBhmvUi84AEUpr4eGcWztxIQFgbmsS3CQZMzRgYLqZvgpObABJbjBLTN2Hj9NCINLZXyf2ygSAEFVT46xWVNHdPKy2zs0AacmxGwnlFfYzeY0ZsQtZNczisiA==]

- Detection of Inosine Monophosphate and the Umami Synergistic Effect Using a Taste Sensor with a Surface-Modified Membrane.Molecules (MDPI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFIICjERtuA8IJ6VkAKqnR-1bX3rRxp8B8ocKCEP3hFwny5k2JFrvs_vGwIs5eJZ1NANoLBUgUm_vyWUt7WahJTKPTqY5KXmiYGI5xJ-gun_f3m1_XhRvp4KiTDTI2xYknmCQhYb1vCyuSWDF8Ea16TK4gZJlMxo0460cDy0b9vF7X1j29pCOEtkRORI7ATlxECZYlzkNsLicaxp8ipJXktU6H9LbUuUBs_yfI2XaUp6Uuh5rKerxX-sskHi6knJZLbw5v]

- Influence of intramolecular hydrogen bond of templates on molecular recognition of molecularly imprinted polymers.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN61vngCrx9XCnjbJzGb4y_CaNBLzi1P8f5uf2wmnAUAXbyOOog7GRYSbSQ6NP3BNz5pGlKk7MXe71WeBodr9ay1Pxt8jBuoSTxllfY19WCv1kYrfYuWu4d2rNNoGhsuxvQHz3RSmLK_p0TeekRKoUQCYF8Qk6ymAUekWDL4GYits69ll4hYAVmtaOgYL2WOae0GLvQr07LoPFmRVPn0FLnvVImFnVsO392xvoltuBLs7AvvpRqfBkrJAa7uMFKXvQQhG-iNnU2dQ3yrRrI6iTNEXwNbU_L99hq_8B89j8VQ==]

- Development of Taste Sensor with Lipid/Polymer Membranes for Detection of Umami Substances Using Surface Modification.PMC / Biosensors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNGIojvVldtOlcGu4lLHcp7fE2SXu6MgugxDkEWls4zBNfKbWT0NOJqxtbqz6aYMRsuRxWXWsPs_W1Uz3VnCRUqdso9V-grUzlGGEjIvE6zLw5qeYr85nxlwRybBQ3lcWYw-1I9Wo07QNgjLV2]

- Hydrogen Bond Hierarchy: Persistent Phenol••• Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN3r8mkRRQdhnHZtbCcbDGU9H3RTx26Fg-FZ-M8dJBR9nxI96JGFwgG6DhHSk4EFPSMtws1K_UZ5pxJ_eh45VbqSAT26vIXAYA6YF6KWg5EnDTQmJVRMdkUB_rnC-kxmWTBjMLOtvg_5Teez2pdVRbrxvHsYyu4NYcM4oSvoHVvPafcqUyPy4TQYbVWEpqG3bVgO0bDRBnSj9W0eF4xNzKLIb2QJoSJ1WMh7g4DAri2r4nlYkZuKgKYKq9HM80-SBMiQzo8OvZcs9KYjTHiaiYoU-chdyqhO4jYSs8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the Mechanism Underlying Umami Substance Detection in Taste Sensors by Using 1H-NMR Analysis | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of Taste Sensor with Lipid/Polymer Membranes for Detection of Umami Substances Using Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2,6-Dihydroxyterephthalic Acid in the Synthesis of Advanced MOF-74 Analogs for Drug Delivery

Introduction: The Strategic Advantage of 2,6-Dihydroxyterephthalic Acid in MOF-74 Architecture

Metal-Organic Frameworks (MOFs) have emerged as highly versatile platforms for a myriad of applications, including gas storage, catalysis, and notably, drug delivery.[1] The MOF-74 series, in particular, is distinguished by its characteristic one-dimensional hexagonal channels and high density of open metal sites, which are crucial for guest molecule interactions. The selection of the organic linker is a critical determinant of the final properties of the MOF. 2,6-dihydroxyterephthalic acid (2,6-dhtp or H4DOBDC) is an isomer of the canonical 2,5-dihydroxyterephthalic acid linker used in the original MOF-74 structure. The alternative positioning of the hydroxyl groups in 2,6-dhtp offers a unique geometric and electronic environment within the resulting MOF structure, potentially influencing its stability, porosity, and, critically for our focus, its interaction with therapeutic guest molecules. This document provides a comprehensive guide to the synthesis, characterization, and application of MOF-74 analogs constructed with the 2,6-dihydroxyterephthalic acid linker, with a specific emphasis on their use as advanced nanocarriers for drug delivery.

Synthesis of M-MOF-74 (M = Mg, Zn) Analogs with 2,6-Dihydroxyterephthalic Acid

The synthesis of MOF-74 analogs with 2,6-dihydroxyterephthalic acid is typically achieved through solvothermal methods. This approach allows for the crystallization of the framework under controlled temperature and pressure, leading to materials with high crystallinity and porosity.[2][3] The choice of metal cation (e.g., Mg²⁺, Zn²⁺) is critical as it influences the framework's stability and biocompatibility.[4][5]

Causality Behind Experimental Choices:

-

Solvent System: A mixture of N,N-dimethylformamide (DMF), ethanol, and water is commonly employed. DMF acts as a high-boiling point solvent facilitating the dissolution of the organic linker and promoting the formation of the crystalline framework. Ethanol and water can act as modulators, influencing the deprotonation of the linker and the kinetics of crystal growth.

-

Temperature: The reaction is typically conducted at elevated temperatures (e.g., 120 °C) to provide the necessary activation energy for the formation of the thermodynamically stable MOF phase.

-

Reactant Stoichiometry: The molar ratio of the metal salt to the 2,6-dihydroxyterephthalic acid linker is a crucial parameter that dictates the formation of the desired MOF-74 topology and minimizes the formation of impurity phases.

Detailed Solvothermal Synthesis Protocol:

-

Reactant Preparation: In a 20 mL scintillation vial, dissolve 1.0 mmol of the metal salt (e.g., magnesium nitrate hexahydrate or zinc nitrate hexahydrate) in 10 mL of a solvent mixture of DMF, ethanol, and deionized water (1:1:1 v/v/v).

-

Linker Dissolution: In a separate vial, dissolve 0.5 mmol of 2,6-dihydroxyterephthalic acid in 5 mL of DMF with the aid of sonication for 15 minutes.

-

Reaction Mixture Assembly: Slowly add the linker solution to the metal salt solution under continuous stirring.

-

Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

-

Isolation and Washing: After cooling the reactor to room temperature, the resulting crystalline product is isolated by centrifugation. The product is then washed sequentially with fresh DMF (3 x 10 mL) and ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules occluded within the pores.

-

Activation: The purified MOF is activated by heating under vacuum at 150 °C for 12 hours. This step is crucial to evacuate the solvent molecules from the pores, making the internal surface area accessible for guest molecules.[2]

Physicochemical Characterization of 2,6-dhtp-MOF-74 Analogs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF-74 structure and to understand its physical and chemical properties.

Key Characterization Techniques:

-

Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with simulated patterns or known standards for the MOF-74 topology.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

-

Nitrogen Physisorption: This technique is employed to determine the specific surface area (BET method), pore volume, and pore size distribution of the activated MOF, which are critical parameters for drug loading capacity.

Table 1: Typical Physicochemical Properties of M-MOF-74 Analogs

| Property | Mg-MOF-74 (2,6-dhtp) | Zn-MOF-74 (2,6-dhtp) |

| BET Surface Area (m²/g) | 1200 - 1500 | 1000 - 1300 |

| Pore Volume (cm³/g) | 0.6 - 0.8 | 0.5 - 0.7 |

| Dominant Pore Size (Å) | ~11 | ~11 |

| Thermal Stability (°C) | Up to 350 | Up to 300 |

Note: These values are illustrative and can vary based on synthesis conditions and activation procedures.

Experimental Workflow and Drug Delivery Application

The unique structural features of 2,6-dhtp-MOF-74 analogs, particularly the arrangement of hydroxyl functional groups within the pores, can be exploited for the encapsulation and controlled release of therapeutic agents.

Diagram: Solvothermal Synthesis Workflow

Caption: Solvothermal synthesis of M-MOF-74 (2,6-dhtp).

Protocol for Drug Loading and In Vitro Release Study

This protocol outlines the procedure for loading a model drug, such as ibuprofen, into the activated MOF and subsequently studying its release profile in a simulated physiological environment.[6][7]

A. Drug Loading:

-

Preparation of Drug Solution: Prepare a concentrated solution of the drug in a suitable solvent (e.g., 10 mg/mL ibuprofen in ethanol).

-

Impregnation: Disperse 50 mg of the activated M-MOF-74 (2,6-dhtp) in 5 mL of the drug solution.

-

Equilibration: Stir the suspension at room temperature for 24 hours in a sealed vial to allow for maximum drug encapsulation.

-

Isolation of Drug-Loaded MOF: Centrifuge the suspension to collect the drug-loaded MOF.

-

Washing: Gently wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed drug.

-

Drying: Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40 °C) for 12 hours.

-

Quantification of Loading: Determine the amount of encapsulated drug by analyzing the supernatant from the loading and washing steps using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The drug loading efficiency and capacity can then be calculated.

B. In Vitro Drug Release:

-

Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions.

-

Release Study Setup: Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 50 mL).

-

Incubation: Place the suspension in a shaking incubator maintained at 37 °C.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

-

Analysis: Analyze the concentration of the released drug in the collected aliquots using a calibrated analytical method (e.g., UV-Vis or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Diagram: Drug Delivery Mechanism

Caption: Drug loading and release from MOF-74.

Conclusion and Future Perspectives